(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
“(3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the molecular weight of 258.1 . Its IUPAC name is 3-fluoro-4’-propyl [1,1’-biphenyl]-4-ylboronic acid .
Synthesis Analysis
The synthesis of this compound involves two steps . The first step involves the condensation reaction of fluoro phenyl propionic acid and phenyl boronic acid to produce 3-fluoro-4’-butyl biphenyl boronic acid. The second step involves the decarboxylation of 3-fluoro-4’-butyl biphenyl boronic acid under alkaline conditions to remove the carboxyl group, resulting in 3-fluoro-4’-propyl biphenyl boronic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3 .Chemical Reactions Analysis
This compound can be used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.5±52.0 °C at 760 mmHg . It has a molar refractivity of 49.0±0.4 cm3 .Scientific Research Applications
Synthesis and Chemical Applications
- Synthetic Chemistry : Boronic acids, including derivatives similar to the compound , are crucial intermediates in the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of boronic acid derivatives in pharmaceutical synthesis (Qiu et al., 2009).
Biological and Medical Applications
Medical Diagnostics and Treatment : Boronic acid derivatives, such as BODIPY (4,4- difluoro-4-bora3a,4a-diaza-s-indacene), have been used extensively in medical diagnostics and treatment, demonstrating their potential in improving therapeutic efficacy and enabling real-time imaging of drug carriers (Marfin et al., 2017).
Electrochemical Biosensors : Ferroceneboronic acid and its derivatives, which share functional similarities with boronic acid compounds, have been utilized in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin, and fluoride ions, indicating the broad applicability of boronic acid derivatives in biosensing technologies (Wang et al., 2014).
Materials Science
- Organic Light-Emitting Diodes (OLEDs) : Boronic acid-based materials, such as BODIPY derivatives, have been explored for their application in OLED devices. These materials offer promising characteristics for 'metal-free' infrared emitters, underscoring the versatility of boronic acid derivatives in the development of advanced optoelectronic devices (Squeo & Pasini, 2020).
Future Directions
As a boronic acid derivative, this compound has potential applications in various fields, including organic synthesis and medicinal chemistry. Its use in Suzuki–Miyaura coupling reactions makes it a valuable tool for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
properties
IUPAC Name |
[2-fluoro-4-(4-propylphenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCBSYWWZAXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695025 | |
Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
909709-42-8 | |
Record name | B-(3-Fluoro-4′-propyl[1,1′-biphenyl]-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909709-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-fluoro-4'-propyl[biphenyl]-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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